molecular formula C23H27N5O4 B2588913 8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900298-10-4

8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2588913
CAS No.: 900298-10-4
M. Wt: 437.5
InChI Key: UCYHNUDYFXBOEN-UHFFFAOYSA-N
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Description

8-(3,4-Dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative with a complex heterocyclic scaffold. Its structure features a 3,4-dimethoxyphenethyl substituent at the 8-position, a 2-methylallyl group at the 3-position, and methyl groups at the 1- and 7-positions. The 3,4-dimethoxyphenethyl moiety is critical for receptor binding, as methoxy groups in this orientation are known to enhance interactions with aromatic residues in receptor pockets .

Properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-14(2)12-28-21(29)19-20(25(4)23(28)30)24-22-26(15(3)13-27(19)22)10-9-16-7-8-17(31-5)18(11-16)32-6/h7-8,11,13H,1,9-10,12H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYHNUDYFXBOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O4C_{18}H_{24}N_{4}O_{4}, with a molecular weight of approximately 356.41 g/mol. The structure features an imidazo[2,1-f]purine core substituted with various functional groups that contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Its structural features allow it to bind to active sites or allosteric sites on enzymes.
  • Receptor Modulation : It has the potential to modulate receptor activity by acting as an agonist or antagonist, influencing signaling pathways within cells.
  • Antioxidant Activity : The presence of methoxy groups in its structure suggests potential antioxidant properties, which can protect cells from oxidative stress.

Antitumor Activity

A study investigated the antitumor effects of similar imidazopurine derivatives and found that compounds with specific substitutions exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives with methoxy groups showed enhanced activity compared to their unsubstituted counterparts. The compound's ability to induce apoptosis in cancer cells was highlighted as a key mechanism of action.

Enzyme Inhibition Studies

Research into enzyme inhibition revealed that the compound could effectively inhibit certain kinases involved in cancer progression. For example:

  • IC50 Values : An IC50 value of 0.16 µM was reported for related compounds against specific kinases, indicating strong inhibitory potential.
CompoundTarget EnzymeIC50 (µM)
8-Dimethoxy CompoundKinase A0.16
8-Dimethoxy CompoundKinase B0.45

Antioxidant Properties

The antioxidant capacity was assessed through various assays (e.g., DPPH radical scavenging). The compound demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

Comparison with Similar Compounds

8-(4-(6,7-Dimethoxy-3,4-Dihydroisoquinolin-2(1H)-Butyl)-1,3-Dimethyl-1H-Imidazo[2,1-f]purine-2,4(3H,8H)-Dione (Compound 5)

  • Key Differences: Replaces the 3,4-dimethoxyphenethyl group with a 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-butyl chain.
  • Activity : Exhibits dual activity at 5-HT1A (Ki = 12 nM) and D2 receptors (Ki = 28 nM), with moderate PDE4B1 inhibition (IC50 = 0.8 µM) .

8-(3-Chloro-4-Methylphenyl)-1,7-Dimethyl-3-(2-Methylallyl)-1H-Imidazo[2,1-f]purine-2,4(3H,8H)-Dione

  • Key Differences : Substitutes the 3,4-dimethoxyphenethyl with a 3-chloro-4-methylphenyl group.
  • Activity : Chlorine’s electron-withdrawing effects reduce 5-HT1A affinity (Ki = 45 nM) but improve metabolic stability (t1/2 = 4.2 h in human liver microsomes) compared to methoxy-substituted analogs .
  • SAR Insights : The chloro-methyl combination increases lipophilicity (logP = 3.1), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Trifluoromethylphenylpiperazinylalkyl Derivatives

  • Key Differences : Features a trifluoromethylphenylpiperazinylalkyl chain at the 8-position.
  • Activity : High 5-HT7 receptor antagonism (IC50 = 9 nM) due to the trifluoromethyl group’s strong electron-withdrawing effects, which stabilize receptor-ligand interactions .

Enzyme Inhibition Profiles

PDE4B1 and PDE10A Inhibition

Compound PDE4B1 IC50 (µM) PDE10A IC50 (µM) Selectivity Ratio (PDE4B1/PDE10A)
Target Compound 0.5 1.2 2.4
Compound 5 0.8 >10 >12.5
8-(Difluoromethoxyphenyl) Derivative 1.6 3.8 2.4
  • Insights : The target compound’s balanced PDE4B1/PDE10A inhibition is attributed to its 3,4-dimethoxyphenethyl group, which optimally fits the hydrophobic clamp region of PDE4B1 .

Pharmacokinetic Comparisons

Compound logP Solubility (µg/mL) Metabolic Stability (t1/2, h)
Target Compound 2.8 15 3.5
3-Chloro-4-Methylphenyl 3.1 8 4.2
Hydroxyethyl Derivative 1.9 32 1.8
  • Insights : The hydroxyethyl derivative () shows superior solubility but poor metabolic stability, likely due to rapid oxidation of the hydroxyl group .

Structural Insights and Activity Trends

  • 3,4-Dimethoxyphenethyl vs. Halogenated Aromatics : Methoxy groups enhance 5-HT receptor binding via hydrogen bonding and π-π stacking, whereas chloro or nitro groups prioritize metabolic stability at the expense of receptor affinity .
  • Alkyl Chain Flexibility: Rigid isoquinoline-based chains (Compound 5) improve receptor selectivity but reduce enzyme inhibition breadth compared to the target compound’s flexible phenethyl group .
  • Electron-Withdrawing vs. Electron-Donating Groups : Trifluoromethyl and nitro substituents () increase enzymatic inhibition potency but may reduce CNS bioavailability due to higher polarity .

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